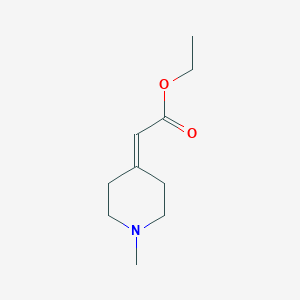

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 2-(1-methylpiperidin-4-ylidene)acetate involves highly regioselective methods, such as the one described by Karamé et al. (2011), where a compound with an endocyclic double bond was prepared with high regioselectivity and further reduced into (R)-N-protected homopipecolate with good enantioselectivity using a chiral ruthenium catalyst (Karamé et al., 2011).

Molecular Structure Analysis

Molecular structure analysis, particularly crystallography, provides insights into the compound's configuration. Boukhedena et al. (2018) detailed the crystal structure of a similar compound, highlighting the twist-boat conformation of the six-membered ring and the stacking in layers up the a-axis without significant intermolecular interactions (Boukhedena et al., 2018).

Chemical Reactions and Properties

The compound exhibits varied reactivity, forming derivatives with solid-state fluorescence when reacted with certain reagents. Chunikhin and Ershov (2021) synthesized derivatives by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, demonstrating the compound's versatility in forming fluorescent materials (Chunikhin & Ershov, 2021).

Physical Properties Analysis

Understanding the physical properties, including fluorescence, is essential. The derivatives mentioned by Chunikhin and Ershov (2021) exhibit solid-state fluorescence with specific emission maxima, providing a base for potential applications in materials science (Chunikhin & Ershov, 2021).

Chemical Properties Analysis

The chemical properties of ethyl 2-(1-methylpiperidin-4-ylidene)acetate derivatives include reactivity towards nucleophiles and electrophiles, as well as the ability to undergo various chemical transformations. For instance, the work by Raghuvarman et al. (2014) on the crystal structures of related compounds sheds light on the inclination angles and conformational differences that impact chemical reactivity (Raghuvarman et al., 2014).

Wissenschaftliche Forschungsanwendungen

Ethylene and Its Derivatives in Industrial Applications

Ethylene and its derivatives play a crucial role in the chemical industry, serving as foundational blocks for synthesizing various organic compounds. For instance, ethyl acetate, a related ester of ethanol and acetic acid, is extensively utilized as a solvent in paints, coatings, inks, and as a flavoring agent, underscoring the versatility of ethylene-based compounds in both industrial and consumer products. The advancements in process intensification techniques for ethyl acetate production highlight ongoing efforts to enhance the efficiency and sustainability of these chemical processes (Patil & Gnanasundaram, 2020).

Ionic Liquids and Biopolymer Dissolution

The role of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, in dissolving biopolymers like cellulose and chitin, offers insight into the potential applications of similar compounds in facilitating green chemistry and sustainable industrial processes. The ability of these ionic liquids to dissolve complex biopolymers positions them as key agents in the development of environmentally friendly technologies and materials, highlighting the intersection of chemical innovation and ecological responsibility (Ostadjoo et al., 2018).

Eigenschaften

IUPAC Name |

ethyl 2-(1-methylpiperidin-4-ylidene)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFGXLWRLVJHKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCN(CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951066 |

Source

|

| Record name | Ethyl (1-methylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate | |

CAS RN |

28399-82-8 |

Source

|

| Record name | NSC121144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1-methylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)

![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)